molecular formula C21H15ClN2O4 B3734484 (4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

Cat. No.: B3734484
M. Wt: 394.8 g/mol
InChI Key: FQJPAKMSVFVSIL-FOWTUZBSSA-N
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Description

(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione is a complex organic compound with a unique structure that includes a furan ring, a pyrazolidine ring, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorine and Methoxy Groups: The chlorination and methoxylation of the phenyl ring are achieved using reagents such as thionyl chloride and methanol, respectively.

    Formation of the Pyrazolidine Ring: The pyrazolidine ring is formed through the reaction of hydrazine with a diketone precursor.

    Final Coupling Reaction: The final step involves the coupling of the furan and pyrazolidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest.

Properties

IUPAC Name

(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O4/c1-27-19-9-7-13(11-17(19)22)18-10-8-15(28-18)12-16-20(25)23-24(21(16)26)14-5-3-2-4-6-14/h2-12H,1H3,(H,23,25)/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJPAKMSVFVSIL-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)NN(C3=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
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(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
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(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
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(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
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(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione
Reactant of Route 6
(4E)-4-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione

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